molecular formula C6H16N2O6 B1213654 Triethanolamine nitrate CAS No. 27096-29-3

Triethanolamine nitrate

Cat. No.: B1213654
CAS No.: 27096-29-3
M. Wt: 212.2 g/mol
InChI Key: VMPIHZLTNJDKEN-UHFFFAOYSA-O
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Description

Contextual Significance in Advanced Chemical Synthesis and Related Disciplines

Triethanolamine (B1662121) nitrate (B79036) holds significance in several advanced chemical disciplines, primarily due to its energetic properties and its role as a versatile chemical intermediate. Its most prominent application is in the field of energetic materials, where it is used as a component in solid rocket propellants and certain explosive formulations requiring controlled energy release. evitachem.com Upon ignition, it decomposes rapidly, releasing gases like nitrogen and water vapor, which generate thrust. evitachem.com

In the domain of chemical synthesis, triethanolamine nitrate serves as an intermediate for producing other nitrogen-containing compounds. evitachem.com Furthermore, the parent molecule, triethanolamine, is a well-established complexing agent for various metal ions, and its nitrate salt extends this utility into systems where the nitrate anion is also a desired component. wikipedia.orgmdpi.com Research into metal complexes with triethanolamine as a chelating ligand has shown these complexes to be promising precursors for synthesizing targeted metal oxides via thermal decomposition. mdpi.com For instance, a bis(triethanolamine)nickel(II) dinitrate complex has been synthesized and studied as a precursor for producing metal oxides at moderate temperatures. mdpi.com

The compound is also relevant to the study of ionic liquids and their applications. As an organoammonium salt, it exhibits properties of an ionic liquid, which can be leveraged in various chemical processes. evitachem.comnih.gov Its role as a protic solvent has also been noted. evitachem.comnih.govebi.ac.uk

Historical Trajectories of Research Involving Triethanolamine and Nitrate Interactions

The study of triethanolamine and its interactions with nitrates is rooted in the broader history of ethanolamine (B43304) chemistry. Ethanolamines became commercially available in the early 1930s, following the large-scale production of ethylene (B1197577) oxide. nih.gov The primary production method, which remains in use, involves the reaction of ethylene oxide with aqueous ammonia. wikipedia.orgsciencemadness.org

Early research into the nitrated derivatives of triethanolamine focused on their potential applications. One of the more studied derivatives is Triethanolamine Trinitrate, also known as Trolnitrate. wikipedia.org Studies from the mid-20th century investigated its properties, distinguishing it from the simple salt, this compound. ahajournals.orgnih.govnih.gov For example, research published in 1954 explored the action of triethanolamine trinitrate in medical contexts, highlighting the distinct research paths for different nitrated forms of triethanolamine. nih.gov

The reaction between triethanolamine and nitric acid to form the simple salt, this compound, was explored in the context of propellant chemistry. dtic.mil Research on HAN-based (Hydroxylammonium Nitrate) liquid propellants identified this compound (TEAN) as a key component, prepared through acid-base neutralization. dtic.mil This line of research underscored the importance of purity, as residual starting materials like nitric acid or triethanolamine could adversely affect the stability and performance of the propellant. dtic.mil The thermal degradation of these propellants often begins with the decomposition of HAN, which can produce nitric acid, further influencing the stability of the mixture. dtic.mil

Investigations into the reaction of triethanolamine with nitrogen dioxide (NO₂) also provided insights into nitrate formation, identifying this compound and triethanolamine nitrite (B80452) as the main products. jlu.edu.cn

Contemporary Research Imperatives and Emerging Directions for this compound Systems

Modern research on this compound systems is driven by the need for advanced energetic materials, improved chemical synthesis routes, and novel functional materials. dtic.milacs.orgrsc.org A significant area of focus remains its application in "green" monopropellants, particularly those based on hydroxylammonium nitrate (HAN). dtic.milmdpi.com Studies investigate the stability and reactivity of these propellants, examining how variations in the ratio of components like HAN and TEAN, or the presence of impurities, affect performance. dtic.mil Research has also explored the use of additives like triethanolamine to inhibit the metal-catalyzed decomposition of HAN, a critical factor for long-term storage and use. mdpi.com

The role of triethanolamine and its derivatives in coordination chemistry continues to be an active research area. Scientists are synthesizing and characterizing metal complexes where triethanolamine acts as a ligand. mdpi.comacs.org A bis(triethanolamine)nickel(II) dinitrate complex, for example, was synthesized and its crystal structure, electronic properties, and thermal decomposition were thoroughly investigated, revealing its potential as a precursor for creating spinel-structured mixed valence oxides. mdpi.com This highlights a trend towards using well-defined metal-organic precursors for the rational design of inorganic materials.

Emerging research also explores the use of triethanolamine as a functional additive in other advanced systems. For example, its ability to act as a polydentate ligand to complex with zinc ions is being investigated to improve the solvation of zinc in zinc-air battery electrolytes, potentially preventing the formation of passivating ZnO films. acs.org While this research focuses on the parent amine, it points to the broader potential of triethanolamine-based systems in materials science and electrochemistry. The development of new energetic materials is another key imperative, with ongoing synthesis and characterization of novel nitrogen-rich compounds and energetic polymers that sometimes use related amine and nitrate chemistry. acs.orgrsc.orgntrem.com

Table 2: Summary of Selected Research Findings on this compound and Related Systems

Research Area Key Finding Compound(s) Studied
Propellant Stability The presence of nitric acid, a decomposition product of HAN, can lower the activation energy for propellant decomposition. dtic.mil Hydroxylammonium Nitrate (HAN), this compound (TEAN)
Metal Oxide Precursors A bis(triethanolamine)nickel(II) dinitrate complex can be used for metal oxide synthesis via thermal decomposition at 380 °C. mdpi.com bis(triethanolamine)nickel(II) dinitrate, Triethanolamine
Propellant Decomposition Adding 1% triethanolamine to a 90% aqueous HAN solution reduced the isothermal decomposition rate by 3.65%. mdpi.com Hydroxylammonium Nitrate (HAN), Triethanolamine

| Reaction with NO₂ | The reaction of triethanolamine with nitrogen dioxide at room temperature yields this compound and triethanolamine nitrite as the main products. jlu.edu.cn | Triethanolamine, Nitrogen Dioxide, this compound, Triethanolamine Nitrite |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

27096-29-3

Molecular Formula

C6H16N2O6

Molecular Weight

212.2 g/mol

IUPAC Name

tris(2-hydroxyethyl)azanium;nitrate

InChI

InChI=1S/C6H15NO3.NO3/c8-4-1-7(2-5-9)3-6-10;2-1(3)4/h8-10H,1-6H2;/q;-1/p+1

InChI Key

VMPIHZLTNJDKEN-UHFFFAOYSA-O

SMILES

C(CO)[NH+](CCO)CCO.[N+](=O)([O-])[O-]

Canonical SMILES

C(CO)[NH+](CCO)CCO.[N+](=O)([O-])[O-]

Origin of Product

United States

Synthesis and Mechanistic Pathways of Triethanolamine Nitrate

Direct Synthesis Methodologies for Triethanolamine (B1662121) Nitrate (B79036)

The primary and most direct method for synthesizing triethanolamine nitrate involves the reaction of triethanolamine with nitrogen-containing compounds, particularly nitric acid and nitrogen oxides.

The synthesis of this compound is commonly achieved through the direct reaction of triethanolamine (TEA) with nitric acid. evitachem.com This acid-base reaction results in the formation of the triethanolammonium (B1229115) salt of nitric acid. evitachem.comnih.gov

A typical laboratory and industrial synthesis process involves the following steps:

A solution of triethanolamine, often in concentrations ranging from 60% to 98% by weight, is prepared. google.com

Nitric acid, with a concentration typically between 20% and 70% by weight, is then added to the triethanolamine solution. It is crucial to maintain the reaction temperature at or below 40°C to prevent the decomposition of the resulting this compound. google.com

The reaction proceeds as an equimolar combination of the two reactants, leading to the precipitation of this compound from the solution. evitachem.comgoogle.com

The resulting precipitate is then separated through filtration to yield high-purity this compound. google.com

This method is valued for its simplicity and efficiency in producing a high-purity product with minimal byproducts. google.com

Triethanolamine can also react with nitrogen oxides, such as nitrogen dioxide (NO₂), to form this compound. jlu.edu.cnepa.gov This reaction is particularly relevant in the context of air quality monitoring, where TEA is used as a trapping agent for NO₂. osha.gov The reaction between TEA and NO₂ is complex and can yield both this compound and triethanolamine nitrite (B80452) as the main products. jlu.edu.cnepa.gov

The presence of water vapor significantly influences the reaction products. pdx.edu In an aqueous environment, NO₂ can disproportionate in the presence of TEA to form both nitrite and nitrate ions. osha.gov The proposed mechanism involves the following steps:

Two molecules of nitrogen dioxide are in equilibrium with dinitrogen tetroxide (N₂O₄). osha.gov 2NO₂ ⇌ N₂O₄

The dinitrogen tetroxide then reacts with triethanolamine. osha.gov

Hydrolysis of the resulting intermediate yields the final products. jlu.edu.cnepa.gov

When the reaction is carried out in a non-polar solvent like chloroform (B151607) (CHCl₃) with the exclusion of water, a white precipitate forms immediately upon the addition of NO₂. jlu.edu.cnepa.gov This precipitate is readily soluble in polar solvents like water. jlu.edu.cnepa.gov

Exploration of Alternative Synthetic Routes and Precursors

While the direct reaction of triethanolamine with nitric acid is the most common synthetic route, research has explored other precursors and pathways. For instance, the synthesis of triethanolamine is itself a critical precursor step. It is typically produced through the reaction of ethylene (B1197577) oxide with aqueous ammonia. sciencemadness.orgwikipedia.org The stoichiometry of these reactants can be controlled to favor the production of triethanolamine over monoethanolamine and diethanolamine (B148213). sciencemadness.orgwikipedia.org

Alternative approaches to synthesizing related compounds can also provide insights. For example, cobalt(II) complexes with triethanolamine have been synthesized using cobalt(II) salts and subsequently reacting the complex with other acids. researchgate.net This suggests the possibility of forming this compound through an intermediate complex, although this is not a standard production method.

Elucidation of Reaction Mechanisms during this compound Formation

Understanding the reaction mechanism is crucial for optimizing synthesis and controlling product formation. This involves studying reactive intermediates and the stoichiometry of the reactants.

In the reaction between triethanolamine and nitrogen dioxide, the formation of a molecular addition compound as a reactive intermediate has been proposed. jlu.edu.cnepa.gov This hypothesis is based on the electron-deficient nature of the N₂O₄ molecule and the presence of lone pairs of electrons on the nitrogen and oxygen atoms of triethanolamine. jlu.edu.cnepa.gov This intermediate is thought to be readily hydrolyzed to produce the final nitrate and nitrite products. jlu.edu.cnepa.gov The reaction of amines with nitrogen dioxide to form nitrosamines is also a known pathway, which further supports the concept of reactive intermediates in these types of reactions. nih.gov

The stoichiometry of the reactants plays a critical role in the synthesis of this compound. In the direct reaction with nitric acid, an equimolar ratio of triethanolamine and nitric acid is typically used to form the triethanolammonium nitrate salt. evitachem.com

In the reaction with nitrogen dioxide, the quantitative relationship between TEA and NO₂ has been experimentally determined. jlu.edu.cnepa.gov These studies have found that the reaction mechanism requires a stoichiometric factor of 0.5 for the conversion of gaseous NO₂ to the nitrite ion, a value that aligns with literature values. jlu.edu.cnepa.gov The exact product distribution between nitrate and nitrite can be influenced by factors such as the presence of water and the reaction conditions. osha.govpdx.edu

Coordination Chemistry and Complex Formation with Triethanolamine Nitrate

Triethanolamine (B1662121) as a Multidentate Ligand in Metal-Nitrate Coordination Systemsmdpi.comlew.roscienceopen.comresearchgate.netacs.org

Triethanolamine (TEA), with its central nitrogen atom and three hydroxyl groups, is a highly versatile ligand in coordination chemistry. mdpi.comscienceopen.comresearchgate.net It can coordinate to metal ions through its nitrogen and one, two, or all three of its oxygen atoms, leading to a variety of coordination modes, including monodentate, bidentate, tridentate, and tetradentate. scienceopen.comresearchgate.net This flexibility allows for the formation of a wide range of metal-TEA complexes with diverse structures, influenced by factors such as the central metal ion and synthetic conditions. researchgate.net The presence of nitrate (B79036) ions in these systems further adds to the structural complexity, participating in both inner- and outer-sphere coordination.

Formation and Characterization of Mononuclear Metal Complexeslew.roresearchgate.net

Mononuclear complexes are a common outcome of the reaction between metal nitrates and triethanolamine. In these structures, a single metal center is coordinated by one or more TEA ligands. For instance, several cobalt(II) complexes with triethanolamine have been synthesized and characterized. researchgate.net One such example is Co(N(CH₂CH₂OH)₃)₂₂, a cationic complex where the Co²⁺ ion is coordinated by two TEA ligands, with nitrate anions balancing the charge. researchgate.net Similarly, mononuclear complexes of other transition metals like nickel(II) and lanthanides have been reported. mdpi.comresearchgate.net

The formation of these complexes is often achieved through straightforward synthetic routes, such as the reaction of a metal nitrate salt with triethanolamine in a suitable solvent like methanol (B129727). researchgate.netresearchgate.net Characterization of these complexes typically involves a combination of physicochemical and spectroscopic methods, including single-crystal X-ray diffraction, which provides definitive structural information. researchgate.net

Development and Structural Analysis of Dinuclear and Polynuclear Metal Complexeslew.roresearchgate.net

Beyond mononuclear species, triethanolamine and nitrate ligands can facilitate the assembly of more complex dinuclear and polynuclear structures. core.ac.uk In these systems, TEA can act as a bridging ligand, connecting two or more metal centers. scienceopen.com This often occurs when one or more of the hydroxyl groups of TEA are deprotonated, allowing the oxygen atom to bridge between metal ions. researchgate.netcore.ac.uk

For example, dinuclear lanthanide(III) complexes with the formula [Ln₂(NO₃)₄(teaH₂)₂] (where Ln = Pr, Gd, Tb, Dy, Ho) have been synthesized. researchgate.net In these centrosymmetric structures, two lanthanide ions are doubly bridged by the deprotonated oxygen atoms of two singly deprotonated triethanolamine (teaH₂⁻) ligands. researchgate.net The formation of such polynuclear complexes is of interest due to their potential for unusual magnetic interactions between the adjacent metal ions. core.ac.uk

Diverse Coordination Modes and Geometries of Triethanolamine Ligandsmdpi.comlew.roscienceopen.comresearchgate.netacs.org

The versatility of triethanolamine as a ligand is evident in the variety of coordination modes and geometries observed in its metal complexes. mdpi.comscienceopen.comresearchgate.net

Triethanolamine most commonly acts as either a tridentate or tetradentate ligand. researchgate.net In its tridentate (κ³-N,O,O') coordination mode, the nitrogen atom and two of the hydroxyl oxygen atoms bind to the metal center, leaving one hydroxyl arm uncoordinated. mdpi.comiucr.org This is a frequently observed mode, for instance, in bis(triethanolamine)nickel(II) dinitrate, where two tridentate TEA ligands coordinate to the Ni(II) ion. mdpi.com

In the tetradentate (κ⁴-N,O,O',O'') mode, the nitrogen and all three hydroxyl oxygen atoms are involved in coordination to the metal ion. lew.roresearchgate.net This mode is observed in complexes such as [Ca(TEA)₂]²⁺, where each TEA molecule behaves as a tetradentate ligand. lew.ro The choice between tridentate and tetradentate coordination is influenced by factors like the size and electronic properties of the metal ion, as well as the presence of other coordinating ligands.

The coordination of triethanolamine ligands to a metal center often results in distorted geometries. A common geometry for six-coordinate complexes with two tridentate TEA ligands is a distorted octahedron. mdpi.comiucr.orgtandfonline.com This distortion arises from the geometric constraints of the chelate rings formed by the TEA ligand. For example, in bis(triethanolamine)nickel(II) dinitrate, the Ni(II) ion adopts a distorted octahedral geometry. mdpi.com

Other geometries are also possible, depending on the coordination number of the metal ion and the coordination mode of the TEA ligands. For instance, in the [Ca(TEA)₂]²⁺ complex, where the calcium ion is eight-coordinate, the geometry is described as a distorted cube. lew.ro In some copper(II) complexes, distorted square pyramidal geometries are observed. tandfonline.com The coordination number can also be influenced by the deprotonation of the TEA ligand, with seven-coordinate complexes being formed with a mix of tri- and tetradentate TEA ligands. researchgate.net

Role and Influence of Nitrate Anions in Outer- and Inner-Sphere Coordination Structuresmdpi.comlew.roiucr.org

In many cases, the nitrate anion acts as a counter-ion in the outer coordination sphere, balancing the charge of the cationic metal-TEA complex. mdpi.comiucr.org In this role, the nitrate ions are not directly bonded to the metal center but are held in the crystal lattice through electrostatic interactions and often hydrogen bonding. mdpi.com For example, in bis(triethanolamine)nickel(II) dinitrate, the nitrate anions are located in the outer sphere and are involved in a network of hydrogen bonds with the hydroxyl groups of the TEA ligands. mdpi.com These hydrogen bonding interactions are significant in stabilizing the crystal packing.

Alternatively, nitrate anions can directly coordinate to the metal ion in the inner sphere. researchgate.netiucr.org Nitrate is a versatile ligand itself and can coordinate in a monodentate or bidentate fashion. wikipedia.org For instance, in the complex La(NO₃)(TEA)₂₂, one nitrate group is bidentate and directly bonded to the lanthanum ion, while two other nitrate ions act as counter-ions. iucr.org The ability of nitrate to act as both a coordinating ligand and a counter-anion contributes to the structural diversity of these compounds. The dynamic nature of nitrate binding can also be observed, with changes in its coordination mode from bidentate to monodentate depending on the specific lanthanide ion. osti.gov

Factors Governing Complex Stability, Stereochemistry, and Supramolecular Architecture

The stability, three-dimensional arrangement (stereochemistry), and the organization of molecules into larger, ordered structures (supramolecular architecture) in triethanolamine nitrate complexes are governed by a delicate interplay of factors. The flexible coordination nature of the triethanolamine (TEA) ligand allows it to bond to metal ions in various ways, but it is the secondary interactions, particularly hydrogen bonding, and the environment provided by the solvent that dictate the final structure. mdpi.com These factors control how individual complex units assemble and pack in the solid state, leading to diverse and intricate architectures.

Intermolecular Hydrogen Bonding Interactions

In the bis(triethanolamine)nickel(II) dinitrate complex, classical intermolecular O–H···O hydrogen bonds connect the [Ni(TEA)₂]²⁺ cation with the nitrate ions. mdpi.com This network of hydrogen bonds is extensive, creating a two-dimensional supramolecular framework. mdpi.com The significance of these interactions is confirmed by Hirshfeld surface analysis, a method used to investigate intermolecular contacts in a crystal. For the Ni(II) complex, these analyses show that H···O/O···H interactions are the primary contributors to the crystal packing, underscoring the crucial role of hydrogen bonding in the structure's formation. mdpi.com

Similarly, in lanthanum(III) nitrate complexes with triethanolamine, such as La(NO₃)(C₆H₁₅NO₃)₂₂, the crystal packing is heavily influenced by O–H···O hydrogen bonds between the cation and the nitrate counter-ions. iucr.orgresearchgate.net In this case, each hydroxyl group of the TEA ligand forms a strong, nearly linear hydrogen bond to an oxygen atom of a nearby non-coordinated nitrate ion. iucr.org This specific interaction results in the formation of one-dimensional chains where the complex cations are bridged by pairs of nitrate groups, demonstrating how hydrogen bonding can dictate the dimensionality of the supramolecular structure. iucr.org The acceptor behavior of the nitrate ion can be unbalanced; for instance, one oxygen atom may accept two hydrogen bonds while another accepts one or none. iucr.org

The precise geometry of these hydrogen bonds, including the distances and angles between the donor (D), hydrogen (H), and acceptor (A) atoms, defines their strength and directional nature. These parameters are critical in determining the final supramolecular assembly.

Table 1: Hydrogen-Bond Geometry (Å, °) for La(NO₃)(TEA)₂₂ iucr.org
D–H···Ad(D–H)d(H···A)d(D···A)<(DHA)
O1–H1A···O70.821.882.698 (4)175
O3–H3A···O60.821.922.731 (4)170
O4–H4A···O60.821.812.617 (4)168

Solvent Effects on Complex Formation

The solvent is a critical parameter in the synthesis of this compound complexes, influencing not just the solubility of reactants but also the structure of the final product. The choice of solvent can affect the coordination environment of the metal ion and mediate the self-assembly process, sometimes leading to structurally different complexes from the same set of reactants. researchgate.net

A clear example of solvent and concentration effects is seen in the synthesis of lanthanide(III) nitrate complexes with triethanolamine in methanol (MeOH). researchgate.net When a 1:1 molar ratio of lanthanide nitrate and TEA is used in methanol, dinuclear complexes of the type [Ln₂(NO₃)₄(teaH₂)₂] are formed, where the TEA ligand is singly deprotonated. researchgate.net However, using an excess of the TEA ligand in the same solvent prevents this deprotonation and instead favors the formation of mononuclear complexes, such as Pr(NO₃)(teaH₃)₂₂. researchgate.net This demonstrates that the solvent environment, in conjunction with reactant stoichiometry, plays a decisive role in the deprotonation state of the ligand and the nuclearity (mononuclear vs. dinuclear) of the resulting complex. researchgate.net

Computational chemistry provides further insight into the role of the solvent. Density Functional Theory (DFT) calculations are often employed to model the geometric and electronic properties of these complexes. mdpi.com To accurately simulate a realistic chemical environment, these calculations frequently incorporate a solvent model, such as the Polarizable Continuum Model (PCM). mdpi.com For instance, the properties of the bis(triethanolamine)nickel(II) dinitrate complex were calculated within an ethanolic solvent system to provide a better approximation of the experimental data. mdpi.com This computational approach highlights the recognized importance of the solvent's dielectric effect on the stability and electronic structure of the complex.

Reactivity and Decomposition Mechanisms of Triethanolamine Nitrate Systems

Thermal Decomposition Pathways and Kinetics

The thermal breakdown of triethanolamine (B1662121) nitrate (B79036) and its related complexes is a multifaceted process. The specific pathways and the speed at which they occur are highly dependent on the molecular structure and external conditions.

The decomposition of free triethanolamine nitrate is understood to be an intricate process. When heated, this compound can decompose. google.com The initial stages of decomposition for related compounds, such as glycidyl (B131873) azide (B81097) polymer (GAP) when mixed with triethanolamine (TEA), begin with the cleavage of side groups, followed by the elimination of molecular nitrogen from the azide functional group. researchgate.net In the case of triethanolamine itself, thermal decomposition can occur, and it is noted to be more thermally stable than primary and secondary ethanolamines. researchgate.net

The reaction between triethanolamine (TEA) and nitrogen dioxide (NO2) at room temperature results in this compound and triethanolamine nitrite (B80452) as the main products. jlu.edu.cn A proposed mechanism suggests the formation of a molecular addition compound as a reactive intermediate, which can then be hydrolyzed. jlu.edu.cn

The presence of metal ions significantly alters the thermal decomposition of this compound. Metal-triethanolamine (TEA) complexes are often used as precursors for synthesizing metal oxides through thermal decomposition. mdpi.com

For instance, the decomposition of triethanolamine complexes with various transition metal saccharinates (Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II)) in a nitrogen atmosphere proceeds in three main stages. researchgate.net The first stage involves the exothermic removal of two uncoordinated CH2OH groups from the TEA molecules. researchgate.net The subsequent stages lead to the formation of metal saccharinates and finally the elemental metals. researchgate.net

In a study of a bis(triethanolamine)nickel(II) dinitrate (Ni-TEA) complex, the first thermal decomposition was observed at 242 °C, which was attributed to the breakdown of the nitrate groups. mdpi.com Further decomposition, involving the oxidation of carbonaceous components, occurred at higher temperatures. mdpi.com Similarly, the thermal decomposition of metal-organic complexes used to prepare La1-xSrxFeO3 powders showed a significant weight loss between 200°C and 500°C, corresponding to the decomposition of the organic ligand and nitrate. symbiosisonlinepublishing.com

The thermal decomposition of cerium-TEA complexes is an abrupt, highly exothermic process that occurs around 200°C in both air and nitrogen atmospheres. researchgate.net The thermal behavior of copper and yttrium propionate (B1217596) salts with TEA becomes more gradual and is less affected by changes in the atmosphere compared to the TEA-free salts. researchgate.net This is attributed to the formation of an ester between the propionate groups and the hydroxyl groups of TEA at temperatures above 200°C, a process favored in inert atmospheres. researchgate.net

Here is an interactive data table summarizing the thermal decomposition stages of various metal-TEA complexes:

Atmospheric conditions and heating rates are critical parameters that influence the decomposition of this compound systems. For metal-TEA complexes, decomposition generally starts around 200°C, but the final temperature of decomposition is higher in more inert atmospheres. researchgate.net

In the case of powdered ammonium (B1175870) nitrate, a related energetic salt, the decomposition gases evolved differ between air and nitrogen atmospheres. nih.gov In air, the major products are H2O, NH3, N2O, NO, NO2, and HNO3, while in nitrogen, the main components are H2O, NH3, NO, and HNO3. nih.gov Decomposition in air occurs at lower temperatures and with a higher heat flux compared to a nitrogen atmosphere. nih.gov

The heating rate also plays a significant role. For a bis(triethanolamine)nickel(II) dinitrate complex, thermal analysis was conducted with a heating rate of 7 °C/min under flowing air. mdpi.com For hydroxylammonium nitrate (HAN), another energetic salt, dynamic thermogravimetric analysis was performed at various heating rates (2, 5, 10, 15, and 20 K/min) to determine decomposition onset temperatures. mdpi.comsemanticscholar.org Generally, higher heating rates can lead to an increase in the observed decomposition temperature. For instance, with HAN, the decomposition onset temperature began to plateau at about 454.8 K at heating rates above 10 K/min. mdpi.com

The following interactive table displays the effect of atmospheric conditions on the decomposition of ammonium nitrate:

Chemical Reactivity in Diverse Solvent Environments and Chemical Matrices

The reactivity of this compound is influenced by the solvent and the surrounding chemical matrix. In the synthesis of this compound, the reaction between triethanolamine and nitric acid is often carried out in a solvent like chloroform (B151607). jlu.edu.cn The resulting this compound precipitate is soluble in highly polarized solvents such as water. jlu.edu.cn

The interaction of triethanolamine with other chemicals can lead to complex formation and altered reactivity. For example, in the presence of hydroxylammonium nitrate (HAN), triethanolamine (TEA) showed little to no inhibitive effect on its decomposition, which is thought to be due to poor metal complex stability at low pH. researchgate.netillinois.edu In one study, the addition of 1% TEA to a 90% aqueous HAN solution resulted in a minor reduction of the isothermal decomposition rate by 3.65%. mdpi.comillinois.edu

Catalytic Effects on Reaction Rates and Decomposition Processes

Catalysts, particularly metal impurities, can significantly impact the decomposition of energetic salts like this compound.

The decomposition of energetic salts is often catalyzed by transition metals. mdpi.com For hydroxylammonium nitrate (HAN), common elements like iron, which can leach from storage containers, have a catalytic effect on its low-temperature decomposition. mdpi.comillinois.edu Even part-per-million concentrations of metal impurities can influence the decomposition rate. mdpi.com

Studies have investigated the use of chelating agents to sequester these metal ions and inhibit decomposition. researchgate.netillinois.edu In the case of HAN, 2,2′-bipyridine was found to be an effective inhibitor by forming chelate complexes with trace iron impurities. researchgate.netillinois.edu In contrast, triethanolamine (TEA) and ethylenediaminetetraacetic acid (EDTA) had little to no positive effect, which was attributed to the poor stability of their metal complexes in the low pH environment of the HAN solution. researchgate.netillinois.edu

Advanced Characterization Techniques in Triethanolamine Nitrate Research

Spectroscopic Methodologies for Structural Elucidation and Electronic Properties

Spectroscopic techniques are indispensable for probing the structural features and electronic environment of triethanolamine (B1662121) nitrate (B79036). Methods such as FTIR, NMR, UV-Vis, and mass spectrometry each offer unique insights into the compound's covalent bond vibrations, atomic connectivity, electronic transitions, and mass characteristics.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the vibrational modes within triethanolammonium (B1229115) nitrate. The spectrum is a composite of the vibrations from the triethanolammonium cation and the nitrate anion.

The triethanolammonium cation exhibits characteristic broad absorption bands in the 3200-3400 cm⁻¹ region, corresponding to the O-H stretching vibrations of the alcohol groups. A key feature resulting from the protonation of the amine is the appearance of N-H⁺ stretching vibrations, which typically overlap with the broad O-H band. The C-H stretching vibrations of the methylene (B1212753) groups are observed in the 2800-3000 cm⁻¹ range.

The nitrate anion (NO₃⁻) has several distinct vibrational modes. The most prominent is a strong, broad, asymmetric stretching (ν₃) band, which is typically observed between 1340 cm⁻¹ and 1390 cm⁻¹. berkeley.eduresearchgate.netresearchgate.net The symmetric stretching (ν₁) mode, which is infrared-inactive in ions with perfect D₃h symmetry, can become weakly active due to interactions within the crystal lattice and appears around 1050 cm⁻¹. berkeley.edu An out-of-plane bending (ν₂) vibration is found in the 810-840 cm⁻¹ region. cdnsciencepub.com The presence and specific frequencies of these bands confirm the ionic nature of the compound, composed of the triethanolammonium cation and the nitrate anion.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Description
O-H Stretch-OH3200 - 3400Broad, strong
N-H⁺ Stretch-N⁺H-3000 - 3300Broad, overlaps with O-H stretch
C-H Stretch-CH₂-2800 - 3000Medium to strong
NO₃⁻ Asymmetric Stretch (ν₃)NO₃⁻1340 - 1390Strong, broad
NO₃⁻ Symmetric Stretch (ν₁)NO₃⁻~1050Weak
C-O StretchC-O1000 - 1100Medium to strong
NO₃⁻ Out-of-Plane Bend (ν₂)NO₃⁻810 - 840Medium to strong

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic framework of the triethanolammonium cation. Both ¹H and ¹³C NMR are used to map the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the formation of the triethanolammonium cation from triethanolamine (TEA) leads to a significant downfield shift (to a higher ppm value) of the signals for the methylene (-CH₂-) protons. This is due to the deshielding effect of the adjacent positively charged nitrogen atom. The spectrum is expected to show two triplets, consistent with the A₂B₂ coupling system of the -N⁺-CH₂-CH₂-OH fragments. The methylene protons adjacent to the nitrogen (-N⁺-CH₂-) would appear further downfield than the methylene protons adjacent to the hydroxyl group (-CH₂-OH).

The ¹³C NMR spectrum similarly reflects the protonation of the nitrogen atom. Both carbon signals are shifted downfield compared to the parent triethanolamine molecule. The carbon atom bonded to the positively charged nitrogen is more deshielded and thus resonates at a higher chemical shift than the carbon bonded to the hydroxyl group.

Table 5.1.2.1: ¹H NMR Chemical Shift Data

Proton Environment Typical Shift in TEA (ppm) Predicted Shift in Triethanolammonium Cation (ppm) Multiplicity
-N-CH₂ -~2.6> 3.0Triplet
-CH₂ -OH~3.6> 3.8Triplet

Table 5.1.2.2: ¹³C NMR Chemical Shift Data

Carbon Environment Typical Shift in TEA (ppm) Predicted Shift in Triethanolammonium Cation (ppm)
C H₂-N-~58.1> 58.1
-C H₂-OH~58.0> 58.0

Note: Predicted shifts are qualitative (downfield) as exact values depend on solvent and concentration. TEA data is from a sample in D₂O.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule. For triethanolammonium nitrate, an ionic compound, the UV-Vis spectrum in an aqueous solution is primarily determined by the absorbance characteristics of the nitrate anion (NO₃⁻).

The nitrate ion is known to have a strong π → π* electronic transition that results in an intense absorbance maximum in the range of 200-220 nm. truman.edubohrium.com A second, much weaker n → π* transition occurs at a longer wavelength, typically around 300-302 nm. The parent molecule, triethanolamine, also exhibits absorbance in the far UV region, with a reported maximum around 200 nm, which would be masked by the much stronger absorbance of the nitrate ion in the salt. researchgate.net Therefore, the UV-Vis spectrum of triethanolammonium nitrate serves as a useful tool for quantifying its concentration in aqueous solutions by measuring the absorbance at the primary nitrate peak.

Species Absorption Maximum (λₘₐₓ) Transition Type Relative Intensity
Nitrate Anion (NO₃⁻)~200-220 nmπ → πStrong
Nitrate Anion (NO₃⁻)~300-302 nmn → πWeak
Triethanolamine~200 nmn → σ*Weak to Medium

Mass spectrometry is a key technique for determining the molecular weight and confirming the composition of compounds. For ionic and non-volatile substances like triethanolammonium nitrate, "soft" ionization techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) are particularly suitable.

In a typical FAB-MS analysis, the primary species expected to be observed is the intact triethanolammonium cation, [N(CH₂CH₂OH)₃H]⁺. This technique imparts minimal energy to the molecule, reducing fragmentation and favoring the detection of the quasi-molecular ion. The mass-to-charge ratio (m/z) of this cation provides direct confirmation of the cationic component of the salt. The molecular formula of the cation is C₆H₁₆NO₃⁺.

Ion Molecular Formula Monoisotopic Mass (Da) Average Mass (Da) Expected m/z in Positive Ion Mode
Triethanolammonium CationC₆H₁₆NO₃⁺150.11302150.18704150.11

Diffraction and Scattering Techniques for Crystalline and Nanoscale Characterization

Diffraction techniques are essential for determining the three-dimensional arrangement of atoms in the solid state, providing precise information on the crystal structure and molecular geometry of triethanolamine nitrate.

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. A detailed study of a triethanolammonium nitrate crystal has provided a complete picture of its molecular structure, including bond lengths, bond angles, and intermolecular interactions. at.uadtic.mil

The analysis revealed that the crystal structure is held together by a complex three-dimensional network of hydrogen bonds. at.ua These interactions occur between the hydroxyl groups of neighboring cations and, crucially, between the hydroxyl groups of the cations and the oxygen atoms of the nitrate anions. at.ua This extensive hydrogen bonding network is a defining feature of the compound's solid-state structure. The asymmetric unit of the crystal contains one triethanolammonium (TEA⁺) cation and one nitrate (NO₃⁻) anion. at.ua The nitrate ion is planar, as expected. at.ua

Table 5.2.1.1: Crystal Data for Triethanolammonium Nitrate at.ua

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.354(2)
b (Å)11.890(2)
c (Å)9.589(2)
β (°)99.85(2)
Volume (ų)939.3(3)
Z (formula units/cell)4
Calculated Density (g/cm³)1.500

Table 5.2.1.2: Selected Bond Lengths (Å) in Triethanolammonium Nitrate at.ua

Bond Length (Å) Bond Length (Å)
N(1)-C(1)1.506(5)C(2)-O(1)1.411(5)
N(1)-C(3)1.509(5)C(4)-O(2)1.418(5)
N(1)-C(5)1.505(5)C(6)-O(3)1.416(5)
C(1)-C(2)1.502(6)N(2)-O(4)1.258(4)
C(3)-C(4)1.501(6)N(2)-O(5)1.241(4)
C(5)-C(6)1.500(6)N(2)-O(6)1.231(4)

Table 5.2.1.3: Selected Bond Angles (°) in Triethanolammonium Nitrate at.ua

Angle Value (°) Angle Value (°)
C(1)-N(1)-C(3)111.4(3)N(1)-C(3)-C(4)111.2(3)
C(1)-N(1)-C(5)112.9(3)N(1)-C(5)-C(6)111.3(3)
C(3)-N(1)-C(5)112.3(3)C(2)-O(1)-H(1)110(3)
N(1)-C(1)-C(2)111.1(3)O(4)-N(2)-O(5)118.8(4)
C(1)-C(2)-O(1)107.4(3)O(4)-N(2)-O(6)119.9(4)
C(3)-C(4)-O(2)106.6(3)O(5)-N(2)-O(6)121.3(4)

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis

Powder X-ray Diffraction (PXRD) is a foundational non-destructive technique for the analysis of crystalline solid materials. It provides detailed information about the atomic and molecular structure, phase purity, and degree of crystallinity of a bulk sample. yale.eduintertek.com In the context of this compound research, PXRD is instrumental in confirming the successful synthesis of the desired crystalline phase.

The technique operates by directing X-rays onto a powdered sample and measuring the angles and intensities of the scattered beams. The resulting diffraction pattern is a unique "fingerprint" of the material's crystal lattice. For this compound, this analysis would be used to:

Phase Identification: Confirm that the reaction between triethanolamine and nitric acid has produced the correct this compound crystalline structure, comparing the experimental pattern against reference data.

Purity Assessment: Detect the presence of crystalline impurities, such as unreacted starting materials or undesired side products, which would present their own distinct diffraction peaks. yale.edu

Polymorph Screening: Identify different crystalline forms (polymorphs) of this compound. Different polymorphs can have significantly different physical properties, including stability and density, making this a critical step in characterization. intertek.com

Crystallite Size Estimation: Analyze the broadening of diffraction peaks, which can provide an estimate of the average crystallite size, a key parameter for performance in certain applications. yale.edu

While specific PXRD patterns for this compound are not detailed in the available literature, the application of the technique is standard practice for the characterization of such energetic materials and coordination compounds. intertek.comresearchgate.net

Dynamic Light Scattering (DLS) for Particle Size in Dispersions

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of submicron particles suspended in a liquid. materials-talks.comhoriba.com This method is crucial for characterizing this compound when it is dispersed in a liquid medium, such as in the development of liquid propellants or other formulations. usp.orgresearchgate.net

The principle of DLS is based on the analysis of the Brownian motion of particles in a suspension. usp.org When illuminated by a laser, the moving particles scatter light, and the intensity of this scattered light fluctuates over time. DLS instruments measure the rate of these fluctuations, which is directly related to the particles' diffusion coefficient. materials-talks.com The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the particles. usp.org

Key applications and findings in related research include:

Hydrodynamic Size Measurement: DLS provides the z-average mean hydrodynamic diameter, which is an intensity-weighted average size of the particle population. horiba.com

Polydispersity Index (PI): The technique also yields a Polydispersity Index (PI), a dimensionless measure that indicates the broadness of the particle size distribution. usp.org A low PI value suggests a monodisperse or narrowly distributed sample.

Stability Analysis: Monitoring particle size over time with DLS can reveal formulation instability, such as particle aggregation or agglomeration. materials-talks.com

In a study on the synthesis of cobalt nanoparticles in triethanolamine (TEA) as a solvent, DLS was used to analyze the resulting particle size. The analysis showed that nanoparticles produced in pure TEA had an average diameter of 2.2 ± 0.5 nm. aidic.it This demonstrates the utility of DLS in characterizing particulate systems involving triethanolamine, a principle directly applicable to analyzing dispersions of this compound.

Table 1: DLS Measurement Parameters
ParameterDescriptionTypical Application for this compound
Z-Average DiameterIntensity-weighted mean hydrodynamic size.Determine the average particle size in a liquid formulation.
Polydispersity Index (PI)Measure of the width of the particle size distribution.Assess the uniformity of the particle dispersion.
Size Distribution by Intensity/Volume/NumberProvides a graphical representation of the proportion of different-sized particles.Understand the full range of particle sizes present.

Thermal Analysis Techniques for Decomposition and Stability Studies

The thermal behavior of this compound is a critical aspect of its characterization, given its potential use in energetic applications. A suite of thermal analysis techniques is employed to study its decomposition pathway, thermal stability, and potential hazards.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. uni-siegen.debioanalyticalresearch.com It is used to determine the thermal stability and composition of materials.

Studies on the thermal decomposition of pure triethanolamine (TEA) show it has the highest thermal stability among common ethanolamines. researchgate.netepa.gov In an inert atmosphere, TEA completely volatilizes in a single step between approximately 178°C and 330°C. researchgate.net However, the nitrate salt is expected to be significantly less stable. Research on related energetic materials, specifically metal-triethanolamine nitrates, found that these compounds are chemically unstable and prone to gas-producing thermal runaway reactions. researchgate.net TGA would reveal the decomposition temperature range of this compound and the mass loss associated with the energetic release of gaseous products.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to a controlled temperature program. wikipedia.org DTA detects physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, melting, and decomposition. uni-siegen.decam.ac.uk

A DTA curve displays peaks corresponding to these thermal events. Endothermic events (heat absorption), like melting, produce negative peaks, while exothermic events (heat release), such as decomposition, produce positive peaks. uni-siegen.de For this compound, DTA is essential for identifying its decomposition temperature. The decomposition of nitrate compounds is typically a highly exothermic process, which would be observed as a sharp exothermic peak on the DTA thermogram. researchgate.net The combination of DTA and TGA is particularly powerful, as it allows for the correlation of thermal events with specific mass loss steps. uni-siegen.de

Accelerating Rate Calorimetry (ARC)

Accelerating Rate Calorimetry (ARC) is a specialized technique used to investigate the thermal stability of reactive chemicals under adiabatic (zero heat loss) conditions. primeprocesssafety.comnetzsch.com It is considered a gold standard for assessing thermal hazards because it simulates a worst-case scenario of a runaway reaction. netzsch.comthermalhazardtechnology.com The ARC instrument measures the time, temperature, and pressure data for an exothermic reaction. iokinetic.com

This data is used to determine critical safety parameters, including:

The onset temperature of self-heating. primeprocesssafety.com

The rate of temperature and pressure rise. iokinetic.com

The time to maximum rate of reaction. primeprocesssafety.com

Crucially, studies utilizing ARC on simulated wastes containing metal-triethanolamine nitrates have demonstrated that these materials are susceptible to gas-producing thermal runaway reactions, confirming their chemical instability. researchgate.net This finding underscores the importance of ARC in safely characterizing this compound and defining safe handling and storage parameters. iokinetic.com

Table 2: Summary of Thermal Analysis Techniques for this compound
TechniquePrincipleInformation Obtained
TGAMeasures mass change vs. temperature.Decomposition temperature range, mass loss percentage, thermal stability.
DTAMeasures temperature difference vs. temperature.Identifies exothermic (decomposition) and endothermic (melting) events.
ARCMeasures temperature and pressure under adiabatic conditions.Onset of self-heating, runaway reaction potential, pressure generation data.

Chromatographic and Separation Methods for Reaction Product Analysis

The synthesis of this compound from triethanolamine (TEA) and nitric acid requires robust analytical methods to assess the purity of the final product and quantify any unreacted starting materials or byproducts. google.com Chromatographic and separation techniques are central to this analysis.

The precursor, triethanolamine, is typically produced alongside monoethanolamine (MEA) and diethanolamine (B148213) (DEA), from which it is separated by distillation. chemicalbook.comgoogle.com After the synthesis of this compound, various chromatographic methods can be employed for analysis.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a primary tool for this analysis. A study details a method using a hydrophilic interaction liquid chromatography (HILIC) column to simultaneously separate and quantify MEA, DEA, and TEA. nih.gov Coupling LC with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity. For TEA, the precursor-to-product ion transition monitored is typically m/z 150.1 → 130.0. nih.gov

Gas Chromatography (GC): GC is another effective method for quantifying unreacted TEA. A method using a specific capillary column (RTX-5 amine) with a flame ionization detector (FID) has been developed for the analysis of triethanolamine. osha.gov For more definitive identification, GC can be coupled with a mass spectrometer (GC/MS). researchgate.netepa.gov

Ion Chromatography (IC): IC can be used for the separation and detection of alkanolamines. A method using an OmniPac column with Pulsed Amperometric Detection (PAD) is suitable for determining TEA in various solutions. thermofisher.com

These methods allow for a comprehensive analysis of the reaction mixture, ensuring the purity of the isolated this compound and providing data on the efficiency of the synthesis reaction.

Table 3: Chromatographic Methods for Analyzing Triethanolamine (TEA) and Related Compounds
MethodColumn TypeDetectorAnalytesReference
LC-MS/MSHILICTandem Mass SpectrometerMEA, DEA, TEA nih.gov
GC-FIDRTX-5 amine capillaryFlame Ionization DetectorTEA osha.gov
IC-PADOmniPacPulsed Amperometric DetectorDEA, TEA thermofisher.com
GC-MSNot specifiedMass SpectrometerEthanolamines researchgate.netepa.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of triethanolamine and its derivatives. Various HPLC methods have been developed, often employing reverse-phase or ion-exchange columns to achieve effective separation.

One approach for the analysis of triethylammonium (B8662869) nitrate involves a reverse-phase (RP) HPLC method using a Newcrom R1 column. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com

Another method utilizes a strong cation exchange column for the separation of tertiary amines like triethanolamine. This is followed by post-column reaction with the Folin-Ciocalteau reagent, which generates a blue color that can be detected spectrophotometrically. Optimal separation of tertiary amines has been achieved using an eluent at pH 9.5 containing 0.5M sodium nitrate. This method demonstrated good linearity in the 2-10mg/100ml concentration range for triethanolamine.

The determination of triethanolamine in complex matrices, such as creams, has been successfully achieved using HPLC with an Evaporative Light Scattering Detector (ELSD). A study reported good linearity in the concentration range of 25-300 mg·L⁻¹ with a correlation coefficient of 0.9995. researchgate.net The detection limit for this method was found to be 2 mg·L⁻¹. researchgate.net

Table 1: HPLC Methods for Triethanolamine Analysis

Analytical Method Column Mobile Phase/Eluent Detection Key Findings Reference
Reverse-Phase HPLC Newcrom R1 Acetonitrile (B52724), water, and phosphoric acid (or formic acid for MS compatibility) Not specified Scalable method suitable for impurity isolation. sielc.com
HPLC with Post-Column Reaction Strong Cation Exchange pH 9.5 eluent containing 0.5M sodium nitrate Spectrophotometry (after reaction with Folin-Ciocalteau reagent) Good separation of tertiary amines; linear calibration curve for triethanolamine in the 2-10mg/100ml range.
HPLC-ELSD Not specified Not specified Evaporative Light Scattering Detector (ELSD) Good linearity in the 25-300 mg·L⁻¹ range; detection limit of 2 mg·L⁻¹. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including triethanolamine and its potential impurities. The analysis of ethanolamines can be challenging due to their low volatility and tendency to exhibit peak tailing. phenomenex.com However, specialized GC columns and methods have been developed to overcome these issues.

One effective method employs a specially deactivated Zebron ZB-5MSplus GC column with a thick film and a high split injection, which allows for good peak shapes for mono-, di-, and triethanolamine in under 6 minutes. phenomenex.com The identity of triethanolamine can be confirmed by its mass spectrum, which shows characteristic fragmentation patterns. osha.govnist.gov

In a method for determining ethanolamine (B43304) substances, a DB-624UI column was used with a specific temperature program. The analysis was performed in splitless mode with an injector temperature of 240 ℃. The mass spectrometry conditions included an EI ionization mode and a mass scan range of 30-450 amu. google.com

For the determination of trace impurities like N-nitrosodiethanolamine in triethanolamine, GC-MS is a recommended method. bibliotekanauki.pl This often involves a preconcentration step, such as vacuum distillation, due to the low concentration of the analyte. bibliotekanauki.pl

Table 2: GC-MS Parameters for Ethanolamine Analysis

Parameter Method 1 Method 2
Column Zebron ZB-5MSplus DB-624UI
Injection Mode High split Splitless
Injector Temperature Not specified 240 ℃
Temperature Program Not specified Initial temp 55-65 ℃ (hold 1 min), ramp to 220 ℃ at 15 ℃/min, then to 240 ℃ at 20 ℃/min (hold 5-15 min)
Ionization Mode Not specified EI
Mass Scan Range Not specified 30-450 amu
Reference phenomenex.com google.com

Ion Chromatography

Ion Chromatography (IC) is a highly effective technique for the determination of ions such as nitrate and nitrite (B80452), as well as amines like triethanolamine. thermofisher.comchesci.com This method is particularly useful for analyzing these compounds in various matrices, including water and pharmaceutical products. thermofisher.comdigitellinc.com

For the analysis of alkanolamines, IC offers a significant advantage over other methods that may require derivatization due to the lack of natural chromophores in these compounds. thermofisher.com A method using a Dionex OmniPac PAX-500 analytical column with an eluent of 150 mM sodium hydroxide (B78521) and 5% acetonitrile has been shown to effectively separate alkanolamines via a reverse-phased mechanism. thermofisher.com Detection is achieved using Pulsed Amperometric Detection (PAD). thermofisher.com This method demonstrated linearity for alkanolamines in the 0.1 to 100 ppm range with a coefficient of determination (r²) greater than 0.998. thermofisher.com

In the analysis of nitrate and nitrite, an IonPac AS18 anion-exchange column with a potassium hydroxide eluent (39 mM at 1 mL/min) and a suppressed conductivity detector can be used. chesci.com This method has shown a linear calibration curve over the range of 1-100 ppm for nitrate with a correlation coefficient of 0.999. chesci.com The detection limit for nitrate was found to be 0.017 ppm. chesci.com

Table 3: Ion Chromatography Methods for Nitrate and Alkanolamine Analysis

Analyte Column Eluent Detection Linearity Range Detection Limit Reference
Alkanolamines Dionex OmniPac PAX-500 150 mM Sodium Hydroxide with 5% Acetonitrile Pulsed Amperometric Detection (PAD) 0.1 - 100 ppm Not specified thermofisher.com
Nitrate IonPac AS18 39 mM Potassium Hydroxide Suppressed Conductivity 1 - 100 ppm 0.017 ppm chesci.com

Electrochemical Characterization Techniques

Electrochemical methods are pivotal in understanding the redox properties of chemical compounds. For this compound, these techniques provide insights into its electrochemical stability and reactivity.

Cyclic Voltammetry for Redox Behavior

Cyclic Voltammetry (CV) is a key electrochemical technique used to study the redox behavior of substances. In the context of this compound, CV can be used to investigate the electrochemical properties of both the triethanolamine and nitrate components.

The electrochemical behavior of triethanolamine has been studied at a carbon paste electrode. researchgate.net The pH of the buffer solution plays a significant role in its electrochemical response, with no peaks observed at pH values lower than 4.8. researchgate.net At pH values above 8, two anodic peaks become apparent, and the peak potential shifts to more positive values with increasing pH. researchgate.net

Studies on the reduction of nitrate and nitrite ions on a copper electrode using cyclic voltammetry have shown that the reduction of nitrate occurs with a peak potential of -1.25 to -1.30 V (vs. Ag/AgCl) in a 0.14 M KCl solution. vjs.ac.vn The reduction of nitrate in this system is suggested to be an irreversible process. vjs.ac.vn The pH has a minimal effect on the reduction rate in acidic and neutral solutions, but the effect increases in alkaline media. vjs.ac.vn

In a study of a bis(triethanolamine)nickel(II) dinitrate complex, cyclic voltammetry indicated a possible oxidative reaction of the complex at a lower potential than that of nickel(II) nitrate or the triethanolamine ligand alone. mdpi.com

Surface Analysis and Morphological Characterization

Surface analysis and morphological characterization techniques are essential for understanding the physical form and intermolecular interactions of crystalline materials like this compound and its complexes.

The grafting of triethanolamine onto the surface of hydroxyapatite (B223615) has been shown to significantly alter its surface morphology, transforming it into nano-sheets of rectangular shape. jocpr.com This change was observed using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). jocpr.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld Surface Analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This technique is particularly valuable for understanding the crystal packing and stability of molecular compounds.

In the study of a bis(triethanolamine)nickel(II) dinitrate complex, Hirshfeld surface analysis revealed that the primary interactions contributing to the crystal packing are H···O/O···H (51.1%) and H···H (46.6%) contacts. mdpi.com The H···O/O···H interactions are indicative of significant hydrogen bonding between the hydroxyl groups of the triethanolamine ligands and the nitrate anions. mdpi.com

For a Cu(II) triethanolamine 4-nitrobenzoate (B1230335) complex, Hirshfeld surface analysis and the resulting 2D fingerprint plots were used to quantify the noncovalent intermolecular interactions, such as O–H···O and C–H···π, which play a significant role in the crystal packing. lew.roresearchgate.net

Table 4: Intermolecular Interactions in Triethanolamine Complexes from Hirshfeld Surface Analysis

Complex Dominant Interactions Percentage Contribution Key Findings Reference
Bis(triethanolamine)nickel(II) dinitrate H···O/O···H 51.1% Major contribution from intermolecular hydrogen bonding between —OH groups of TEA and nitrate anions. mdpi.com
H···H 46.6% mdpi.com
Cu(II) triethanolamine 4-nitrobenzoate O–H···O and C–H···π Not specified These noncovalent interactions are significant in the crystal packing. lew.roresearchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful analytical technique that utilizes a focused beam of electrons to generate high-resolution images of a sample's surface. This method provides detailed information regarding the sample's topography, morphology (shape and size of particles), and composition. In the context of crystalline compounds like this compound, SEM is instrumental in characterizing the external crystal structure, identifying surface features, and assessing sample purity and homogeneity.

Research on analogous compounds, such as ammonium (B1175870) nitrate, demonstrates the utility of SEM in revealing critical morphological details. mdpi.com SEM analysis can identify various surface characteristics, including deformations, the presence of cracks, and the distribution of pores or voids on the crystal surface. mdpi.com For instance, studies have shown that different grades of ammonium nitrate exhibit distinct surface features; fertilizer-grade granules may present a relatively plain surface with few cracks, while porous prill grades show a more complex and wrinkled structure with a higher number of deformations. mdpi.com These observations are crucial for understanding the physical properties of the material. The internal structure can also be inferred from cross-sectional SEM imaging, revealing features like pumice-like or complex internal structures with central cavities, depending on the manufacturing process. mdpi.com

This type of detailed morphological evaluation is critical for quality control and for correlating the physical structure of this compound crystals with their performance characteristics.

Table 1: Morphological Features Observable via SEM in Crystalline Nitrate Salts Data based on findings from analogous compounds.

FeatureDescriptionSignificanceReference
Surface Topography Describes the smoothness or roughness of the crystal surface, including wrinkles and folds.Influences surface area and interaction with other substances. mdpi.com
Crystal Habit The characteristic external shape of the crystals (e.g., granular, prill).Relates to the crystallization conditions and affects bulk properties like flow. mdpi.com
Surface Deformations Includes irregularities such as cracks, cavities, and pits on the crystal surface.Can indicate stress, handling effects, or variations in the production process. mdpi.com
Porosity The presence and distribution of pores or air voids on the surface and within the crystal.Affects density, absorption capacity, and dissolution rates. mdpi.com
Internal Structure Examination of a crystal's cross-section can reveal internal voids, channels, or a dense core.Provides insight into the formation process and material integrity. mdpi.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is an imaging technique that provides exceptionally high-resolution analysis, capable of revealing details at the atomic scale. nanoscience.com Unlike SEM, which scans the surface, TEM transmits a beam of electrons through an ultrathin specimen (typically less than 100 nm thick) to form an image. wikipedia.org This makes it an indispensable tool for examining the internal structure of materials, including the size, shape, and distribution of nanoparticles, as well as crystallographic information. nanocomposix.comazonano.com

In research involving triethanolamine (TEA), a precursor to this compound, TEM has been used to characterize the morphology of nanoparticles synthesized using TEA as a stabilizer or capping agent. nih.gov Such analyses can determine if the resulting nanoparticles are uniform and spherical, and their precise diameter can be measured. nih.govresearchgate.net Furthermore, TEM, in conjunction with selected area electron diffraction (SAED), can provide crucial data on the crystallinity of a sample. researchgate.net Bright diffraction patterns in a SAED image are indicative of a highly crystalline structure. researchgate.net For this compound, TEM would be employed to study its internal crystal lattice, identify any defects or dislocations, and analyze the structure of any nanoscale features or impurities within the material.

Table 2: Parameters Characterized by Transmission Electron Microscopy (TEM)

ParameterInformation ProvidedRelevance to this compound ResearchReferences
Morphology Detailed information on the shape and size of individual particles or crystal grains at the nanoscale.Understanding the fundamental crystal habit and growth mechanisms. researchgate.net
Particle Size & Distribution Precise measurement of particle dimensions and the statistical distribution of sizes within a sample.Ensuring uniformity and predicting bulk properties influenced by particle size. nanocomposix.com
Crystalline Structure Direct visualization of the atomic lattice and identification of crystallographic planes.Confirming the crystal structure and identifying different polymorphic forms. researchgate.netresearchgate.net
Internal Defects Imaging of imperfections within the crystal lattice, such as vacancies, dislocations, and stacking faults.Assessing the quality and purity of the crystalline material. azonano.com
Selected Area Electron Diffraction (SAED) Provides diffraction patterns from specific regions of the sample, revealing information about crystallinity and phase.Verifying the crystalline nature and identifying the specific crystal structure. researchgate.net

Wavelength Dispersive X-ray Fluorescence (WD-XRF)

Wavelength Dispersive X-ray Fluorescence (WD-XRF) is a non-destructive elemental analysis technique used for the highly accurate and precise quantification of the elemental composition of a material. malvernpanalytical.comrigaku.com The method works by irradiating a sample with a primary X-ray beam, which causes atoms in the sample to emit secondary, or fluorescent, X-rays. thermofisher.com Each element emits X-rays at a characteristic wavelength. In WD-XRF, an analyzing crystal is used to diffract these fluorescent X-rays, separating them by wavelength before they reach the detector. xos.com This dispersion method results in very high spectral resolution and low detection limits, minimizing spectral overlaps. malvernpanalytical.comxos.com

Table 3: Theoretical Elemental Composition of this compound (C₆H₁₆N₂O₆)

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight per Element ( g/mol )Percentage by Mass (%)
CarbonC12.011672.06634.29
HydrogenH1.0081616.1287.67
NitrogenN14.007228.01413.33
OxygenO15.999695.99445.68
Total 30 212.202 100.00

Table 4: Representative WD-XRF Operating Conditions for Elemental Analysis These are generalized parameters; specific conditions would be optimized for the sample matrix.

ParameterSetting/ValuePurposeReferences
X-ray Tube Power 60 kV, 50 mAProvides sufficient energy to excite the elements of interest in the sample. researchgate.net
Analyzing Crystal Specific to element (e.g., PET for Al, Si; LiF for K)Diffracts the fluorescent X-rays according to their specific wavelengths. usgs.gov
Detector Flow proportional counter, Scintillation counterDetects and counts the X-ray photons at specific wavelengths. usgs.gov
Atmosphere Vacuum or HeliumPrevents absorption of low-energy X-rays from light elements by air. thermofisher.com
Collimator e.g., 150 micronsNarrows the X-ray beam to improve spectral resolution. researchgate.net

Theoretical and Computational Studies of Triethanolamine Nitrate Systems

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the electronic and structural properties of molecules with a favorable balance of accuracy and computational cost. Studies on triethanolamine (B1662121) (TEA) and its derivatives, including metal complexes with nitrate (B79036) counter-ions, demonstrate the utility of DFT in understanding these systems.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic transitions. journalirjpac.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive. edu.krd

In computational studies of related compounds, such as a bis(triethanolamine)nickel(II) dinitrate complex, DFT calculations have been used to analyze the frontier molecular orbitals (FMOs) to understand electronic transitions. mdpi.com For this complex, the FMOs were found to be primarily located on the TEA ligands, indicating that the electronic transitions originate from within the ligand itself. mdpi.com The HOMO-LUMO gap helps predict that certain complexes are chemically soft, a property derived from smaller energy gaps. researchgate.net Time-dependent DFT (TD-DFT) can further predict the wavelengths of electronic absorption spectra. mdpi.com For the Ni-TEA complex, ten excited states and their corresponding absorption wavelengths were calculated, showing good correlation with experimental UV absorption spectra. mdpi.com

Below is a representative table of data that can be generated from a TD-DFT calculation, based on the findings for the bis(triethanolamine)nickel(II) dinitrate complex. mdpi.com

ExcitationWavelength (nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution
S0 → S1390.413.17610.0000H-3→LUMO (99%)
S0 → S2388.933.18820.0000H-2→LUMO (99%)
S0 → S3370.283.34880.0000H-3→L+1 (99%)
S0 → S4368.873.36160.0000H-2→L+1 (99%)
S0 → S9303.464.08610.0076HOMO→LUMO (65%), HOMO→L+1 (31%)
S0 → S10298.534.15360.0053H-1→LUMO (65%), H-1→L+1 (31%)

This interactive table showcases sample data from TD-DFT calculations on a related complex, illustrating the types of parameters derived. mdpi.com

Geometry optimization is a computational process used to find the minimum energy structure of a molecule, which corresponds to its most stable three-dimensional arrangement. For flexible molecules like triethanolamine nitrate, conformational analysis is performed to identify various stable conformers and their relative energies. mdpi.com

DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been successfully used to determine the optimized geometry of triethanolamine. researchgate.net In studies of more complex systems like bis(triethanolamine)nickel(II) dinitrate, DFT calculations using the PBE0/6-311G(d,p) level of theory have produced optimized geometrical parameters (bond lengths and angles) that are in good agreement with experimental data obtained from single-crystal X-ray diffraction (SC-XRD). mdpi.comresearchgate.net This agreement validates the computational model, which can then be used as a reliable foundation for calculating other properties. mdpi.com

The following table presents a comparison of selected experimental and theoretically calculated structural parameters for the bis(triethanolamine)nickel(II) dinitrate complex, demonstrating the accuracy of the DFT approach. mdpi.com

ParameterBondExperimental (Å)Theoretical (DFT) (Å)
Bond LengthNi1-O12.1092.158
Ni1-O22.1122.159
Ni1-N12.1382.213
O1-C11.4241.442
N1-C21.4881.503
N1-C41.4871.502
N1-C61.4891.503

This interactive table compares bond lengths from experimental X-ray data and DFT calculations for a related dinitrate complex, highlighting the predictive power of the theory. mdpi.com

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra. DFT calculations can accurately predict vibrational frequencies (infrared and Raman). researchgate.net For triethanolamine and diethanolamine (B148213), vibrational frequencies calculated using the B3LYP/6-311++G(d,p) method showed an excellent correlation (0.9988 for TEA) with experimental FT-IR spectra, assisting in the assignment of vibrational modes. researchgate.net

Furthermore, TD-DFT is employed to predict electronic absorption spectra (UV-Vis). mdpi.com In the study of the bis(triethanolamine)nickel(II) dinitrate complex, TD-DFT calculations successfully predicted the electronic transitions, and the resulting theoretical spectrum corresponded well with the experimental absorption spectrum measured in an ethanolic solution. mdpi.com This predictive capability is invaluable for characterizing new compounds and understanding their electronic properties.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT is excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules, providing a detailed picture of processes like conformational changes, solvent interactions, and the formation of molecular clusters. rsc.org

For systems involving nitrate ions, MD simulations have been used to investigate the decomposition of molecular complexes both in a vacuum and in the presence of nitrogen gas. rsc.orgresearchgate.net These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The workflow typically involves energy minimization of the initial structure, followed by an equilibration phase to bring the system to the desired temperature and pressure, and finally, a production run from which dynamic properties are analyzed. acs.org Although specific MD studies on this compound are not widely published, the methodology applied to other atmospherically relevant nitrate ion complexes provides a clear blueprint for how such investigations would be conducted. rsc.orgresearchgate.net

Computational Approaches to Reaction Mechanism Elucidation

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational chemistry offers powerful tools to elucidate reaction mechanisms, identify transition states, and calculate activation energies. acs.org

For this compound, a plausible reaction mechanism for its formation from the reaction of triethanolamine (TEA) with nitrogen dioxide (NO₂) has been proposed based on experimental and spectroscopic evidence. jlu.edu.cn The proposed mechanism suggests that because the N₂O₄ molecule is electron-deficient and TEA has lone pairs of electrons, a molecular addition compound forms as a reactive intermediate. jlu.edu.cnjlu.edu.cn This intermediate is then readily hydrolyzed to yield the final products, this compound and triethanolamine nitrite (B80452). jlu.edu.cn Computational studies can model the potential energy surface of this reaction, locate the proposed intermediate and transition states, and calculate the energetics to validate or refine the proposed mechanism.

Solvent Models and Continuum Methods in Theoretical Studies

Many chemical processes occur in solution, where the solvent can significantly influence the properties and reactivity of the solute. Theoretical studies must account for these effects to provide realistic predictions. Explicit solvent models, where individual solvent molecules are included in the simulation, are computationally expensive. A more common approach is to use implicit or continuum solvent models, which represent the solvent as a continuous medium with a specific dielectric constant. mdpi.comacs.org

The Polarizable Continuum Model (PCM) is a widely used method that has been applied in DFT studies of triethanolamine-containing complexes. mdpi.com For instance, in the study of a bis(triethanolamine)nickel(II) dinitrate complex, the PCM method was used to simulate the effect of ethanol (B145695) as a solvent on the electronic structure and absorption spectra. mdpi.com Similarly, in DFT calculations on zinc-triethanolamine complexes in water, a solvent correction was applied to all calculations to obtain accurate molecular orbital data. acs.org These models are essential for accurately calculating properties in the solution phase, where most reactions and applications occur. researchgate.net

Applications of Triethanolamine Nitrate in Materials Science and Chemical Engineering Research

Precursors for Advanced Material Synthesis

Triethanolamine (B1662121) nitrate (B79036) and its related complexes are valuable precursors in the creation of sophisticated materials, particularly in the realm of nanotechnology.

Metal complexes involving triethanolamine (TEA) as a chelating ligand are recognized as effective precursors for synthesizing specific metal oxides through thermal decomposition. mdpi.com This method offers several benefits, including a direct synthesis route to achieve desired metal oxides with controlled compositions and the potential for large-scale production due to the wide availability and low cost of TEA. mdpi.com Understanding the crystal structure of these metal-TEA complex precursors is vital for tailoring the properties of the resulting oxide materials. mdpi.com

For instance, a bis(triethanolamine)nickel(II) dinitrate complex has been synthesized and studied as a precursor for nickel oxide. mdpi.com Thermal gravimetric analysis indicated that this complex decomposes at a moderate temperature of 380 °C, suggesting its suitability for producing metal oxides. mdpi.com The thermal decomposition of such complexes at lower temperatures can facilitate better control over particle size and surface area. mdpi.com Similarly, triethanolamine has been employed in the synthesis of nanocrystalline Cerium(IV) oxide (CeO2), where it facilitates precipitation by generating hydroxyl ions from the molecular water associated with the cerium nitrate precursor. acs.org

The solvothermal method, utilizing precursors like zinc nitrate in the presence of triethanolamine, has been used to create porous Zinc oxide (ZnO). sciopen.com The morphology and size of the resulting ZnO nanoparticles are influenced by the heating conditions during the process. sciopen.com

Triethanolamine (TEA) also functions as a capping, polymerizing, or stabilizing agent in the fabrication of various nanomaterials, influencing their size, shape, and stability.

In the synthesis of Cadmium sulfide (B99878) (CdS) nanocrystals using a solvothermal technique, TEA has been used as a capping agent to produce uniform, spherical CdS clusters with sizes in the range of 30–35 nm. researchgate.net Without TEA, the resulting CdS clusters have a much wider size distribution. researchgate.net Similarly, in the solvothermal synthesis of Zinc oxide nanoparticles (ZnO-NPs), TEA acts as a polymerization agent, controlling the growth and leading to a narrow size distribution of homogeneous nanoparticles. bohrium.com

Research has also demonstrated the use of triethanolamine as a structure-shaping agent in the preparation of high-quality ZnO nanosheets at mild conditions (nearly neutral pH and low temperature). bohrium.com In this process, TEA is believed to act as both a hydroxide (B78521) anion generator and a surface modification agent. bohrium.com Furthermore, triethylamine (B128534), a related amine, has been used simultaneously as a protecting and reducing agent in the synthesis of silver nanoparticles from silver nitrate, resulting in very small nanoparticles (2.10–4.65 nm) suitable for low-temperature sintering. colab.ws In the context of graphene-based materials, triethanolamine has been employed as a crosslinker and mild reducing agent in the fabrication of stacked graphene oxide nanosheet membranes for water treatment applications. mdpi.com

Energetic Materials Research and Propellant Formulations

Triethanolamine nitrate (TEAN) is a significant component in the field of energetic materials, particularly in the formulation of liquid propellants. evitachem.comresearchgate.net It is often used as a fuel in combination with an oxidizer. researchgate.net

TEAN is a key fuel component in hydroxylammonium nitrate (HAN)-based liquid propellants. researchgate.netpsu.edu A well-known formulation, XM46, is a liquid gun propellant composed of HAN, TEAN, and water. psu.edudtic.mil The combustion of these propellants is complex, with studies showing that the decomposition of HAN and TEAN occurs almost simultaneously in the initial stages. psu.eduosti.gov The unusual liquid properties of XM46 have been attributed to its nature as a molten eutectic of fused salts rather than a simple aqueous solution, a characteristic influenced by the hydrogen bonding of TEAN. dtic.mil

The stability of HAN-based propellants is a critical area of research, as HAN decomposition can be catalyzed by metals. mdpi.com Studies have investigated the use of chelating agents to inhibit this decomposition. Triethanolamine (TEA) has been studied as an additive to reduce the decomposition rate of HAN, although its effect can be minimal compared to other agents like 2,2'-bipyridine. mdpi.com

TEAN is a recognized fuel in liquid propellant systems. researchgate.net The propellant used in the U.S. Army's Regenerative Liquid Gun program, for example, utilizes TEAN as the fuel and HAN as the oxidizer. researchgate.net This system is designed to be a clean-burning liquid monopropellant, with fuel-to-oxidizer ratios balanced to produce primarily carbon dioxide and water as combustion products. researchgate.net However, the XM46 formulation, which contains TEAN, showed less than optimal combustion characteristics at lower pressures (below 500 psi) in rocket testing, prompting research into other fuel components for spacecraft propulsion. nasa.gov

Table 1: Composition of XM46 Liquid Propellant

Component Percentage by Weight
Hydroxylammonium nitrate (HAN) 60%
Triethanolammonium (B1229115) nitrate (TEAN) 20%
Water 20%

Data from dtic.mil

Cement and Concrete Chemistry Modifications

In the field of construction materials, triethanolamine (TEA), the precursor to TEAN, is used as an admixture to modify the properties of cement and concrete. e-tarjome.comejsei.comklu.edu.tr Its effects are dosage-dependent and can range from acceleration to retardation of the setting time. e-tarjome.com

TEA is known to accelerate the hydration of tricalcium aluminate (C3A), a component of cement, while retarding the hydration of tricalcium silicate (B1173343) (C3S). klu.edu.tr When used in combination with calcium nitrate, TEA can lead to a reduction in setting time and an increase in early-age strength. e-tarjome.comresearchgate.net Studies have shown that this combination can enhance compressive strength at early ages by as much as 50%. e-tarjome.com

The performance of TEA as a hardening accelerator has been observed to be effective regardless of the cement type used. e-tarjome.com Research on cementitious materials containing fly ash and slag has shown that a small dosage (0.04%) of triethanolamine can significantly improve the compressive strength at 3, 7, and 28 days. researchgate.net It promotes the transformation of ettringite to monosulfoaluminate during the hydration process. researchgate.net

Table 2: Effects of Triethanolamine (TEA) on Cement Properties

Property Effect of TEA Notes
Setting Time Can accelerate or retard Dosage-dependent. e-tarjome.com
Compressive Strength Can enhance early and long-term strength Effective in combination with calcium nitrate. e-tarjome.comresearchgate.net
Hydration Accelerates C3A hydration, retards C3S hydration klu.edu.tr

Data from e-tarjome.comklu.edu.trresearchgate.net

Influence on Hydration Reactions and Mechanical Strengths

Research into the effects of this compound on the hydration of cementitious systems often examines the impact of its precursor, triethanolamine (TEA), added to the mix along with a nitrate source, such as calcium nitrate. The influence of TEA on cement hydration is complex and highly dependent on its dosage. sintef.nolamsresearch.com

At low concentrations (e.g., 0.03-0.10%), TEA typically acts as an accelerator for the initial set time and enhances early-age mechanical strength. lamsresearch.comresearchgate.net This is attributed to its ability to promote the dissolution of aluminate phases (C₃A and C₄AF) in the cement, which accelerates the formation of ettringite. researchgate.netbohrium.com The chelation of metal ions like Al³⁺ and Fe³⁺ in the pore solution by TEA is believed to be a key mechanism driving this accelerated hydration. lamsresearch.comresearchgate.net However, at higher dosages, TEA can retard the hydration of the main silicate phase (C₃S), potentially leading to a decrease in compressive strength after the initial period (e.g., after 3 days). researchgate.netbohrium.com

Studies combining TEA with calcium nitrate have shown synergistic effects, achieving results desirable for both setting and hardening acceleration. e-tarjome.com For instance, the addition of TEA to a cement paste can significantly improve compressive strength at 1 and 3 days, while the further addition of calcium nitrate can reduce setting times and lead to even greater strength gains at both early and later ages. e-tarjome.com

Table 1: Effect of Triethanolamine (TEA) and Combined Admixtures on Cement Properties

Admixture (in C1 Cement)Effect on Final Setting Time (Compared to Control)Compressive Strength Increase (1-3 days)Compressive Strength Increase (28 days)Source
0.05% TEASignificant hardening acceleration~50%~20% e-tarjome.com
Calcium Nitrate + 0.05% TEAReduced by 45% (Initial Set)>90%~45% e-tarjome.com

This interactive table summarizes research findings on the impact of triethanolamine and its combinations on cement properties.

Exploration of Corrosion Inhibition Mechanisms (e.g., in combination with nitrites)

This compound, often studied as a combination of triethanolamine (TEA) and a nitrite (B80452) salt, is a highly effective corrosion inhibitor, particularly for ferrous metals like ductile cast iron and steel in aqueous environments. scispace.comj-cst.org The combination exhibits a powerful synergistic effect, providing a level of protection significantly greater than when either component is used alone. scispace.com Research indicates that the combined inhibition effect can be approximately 30 times more effective than the single addition of either TEA or nitrite. scispace.com

The mechanism of this synergy is multifaceted:

Anodic Passivation by Nitrite: Nitrite ions (NO₂⁻) are potent anodic inhibitors. unit.nomdpi.com They oxidize ferrous ions (Fe²⁺) on the metal surface to ferric ions (Fe³⁺), which then precipitate as a stable, passivating film of ferric oxide (Fe₂O₃) or goethite (FeOOH). unit.nomdpi.com This passive layer acts as a barrier, suppressing charge transfer and metal dissolution. mdpi.com

Adsorption by Triethanolamine: TEA functions as an organic adsorption inhibitor. scispace.com It adsorbs onto the metal surface, forming a protective layer that blocks active corrosion sites. mdpi.com In materials like ductile cast iron, TEA has been found to preferentially adsorb on graphite (B72142) nodules, which helps to mitigate the galvanic corrosion that occurs between the graphite and the iron matrix. scispace.commdpi.com

When used together, the nitrite rapidly forms a passive oxide film, and the TEA adsorbs onto this film and any remaining active sites, creating a more robust and durable protective barrier. scispace.comj-cst.org This combined action effectively stifles both the anodic and cathodic reactions involved in the corrosion process. unit.no

Table 2: Corrosion Inhibition Performance on Ductile Cast Iron

Inhibitor SystemInhibition MechanismRelative EffectivenessSource
Nitrite (alone)Anodic Passivator (forms oxide film)Requires high concentration for stable film j-cst.org
Triethanolamine (TEA) (alone)Adsorption Inhibitor (forms organic layer)Requires very high concentration for stable film j-cst.org
Nitrite + TEASynergistic (Anodic Passivation + Adsorption)~30x more effective than single addition scispace.com

This interactive table compares the corrosion inhibition mechanisms and effectiveness of individual and combined inhibitor systems.

Role in Deep Eutectic Solvents and Extraction Processes

In the field of green chemistry, triethanolamine (TEA) is recognized as a valuable component in the formation of Deep Eutectic Solvents (DESs). DESs are a class of solvents formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD), resulting in a mixture with a melting point significantly lower than that of its individual components. shd-pub.org.rsmdpi.com

Triethanolamine, with its nitrogen atom and hydroxyl groups, can act as an effective HBA. shd-pub.org.rs It has been used to prepare a variety of DESs by combining it with HBDs such as oxalic acid, acetic acid, glycerol, and choline (B1196258) chloride. shd-pub.org.rs The resulting DESs possess tunable physicochemical properties, including density, viscosity, and electrical conductivity, which can be tailored for specific applications. shd-pub.org.rs

While research has extensively covered TEA-based DESs, the direct use of pre-synthesized this compound in these systems is not widely documented. However, the principles of DES formation suggest its potential. The applications for TEA-based DESs are varied and include:

Gas Capture: Amine-based solvents, including TEA, are used for capturing acid gases like CO₂. mdpi.com DESs offer a potentially greener alternative to traditional volatile amine solutions, with lower energy requirements for regeneration. mdpi.com

Extraction Processes: The unique solvent properties of DESs make them suitable for various separation and extraction processes, such as the extractive desulfurization of fuels. mdpi.com

The investigation into these TEA-based DESs provides a foundation for their potential use in diverse industrial processes, including extractions and chemical technology. shd-pub.org.rs

Table 3: Examples of Triethanolamine (TEA)-Based Deep Eutectic Solvents (DESs)

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Potential Application AreasSource
TriethanolamineOxalic AcidExtractions, Separations, Chemical Technology shd-pub.org.rs
TriethanolamineGlacial Acetic AcidExtractions, Separations, Chemical Technology shd-pub.org.rs
TriethanolamineGlycerolExtractions, Separations, Chemical Technology shd-pub.org.rs
TriethanolamineCholine ChlorideExtractions, Separations, Chemical Technology shd-pub.org.rs

This interactive table showcases different deep eutectic solvent systems formulated with triethanolamine.

Q & A

Q. What protocols ensure reproducibility in TEA-mediated synthesis of α-Bi₂O₃ for photocatalysis?

  • Protocol : Use solution combustion synthesis with Bi(NO₃)₃, TEA (1:2 molar ratio to Bi³⁺), and sucrose (fuel). Post-annealing at 400°C for 4 hours in air yields phase-pure α-Bi₂O₃. FE-SEM confirms 50–100 nm particle size, while BET surface areas >30 m²/g correlate with optimal methylene blue degradation rates (k = 0.12 min⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.